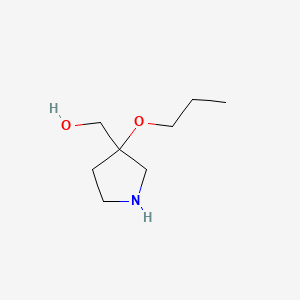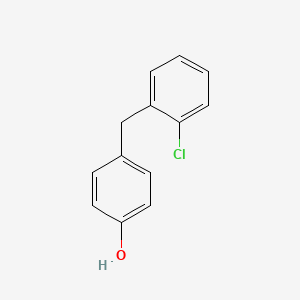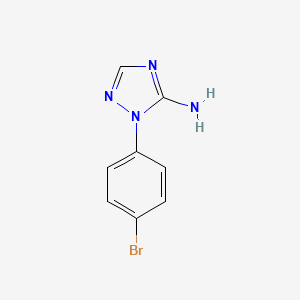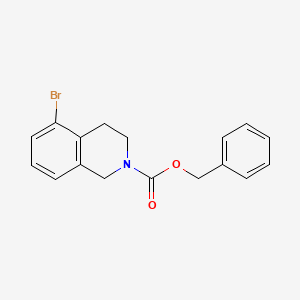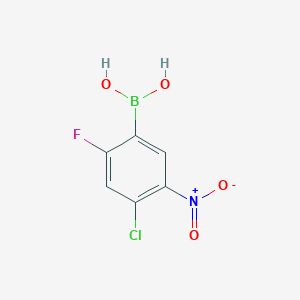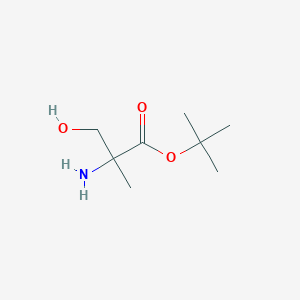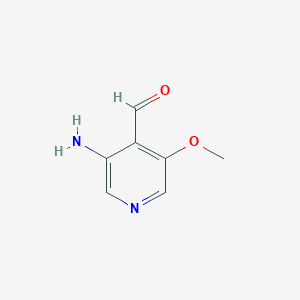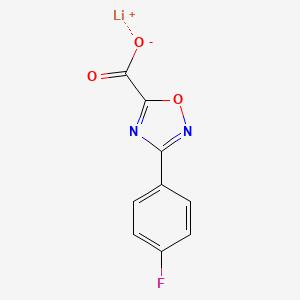![molecular formula C14H26ClNO2 B13491917 Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2. It is a derivative of cyclobutane, featuring an ethyl ester group and a cyclohexylamino substituent. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is widely used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and drug interactions.
Industry: The compound is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride include:
- Cyclobutanecarboxylic acid derivatives
- Cyclohexylamine derivatives
- Ethyl esters of other carboxylic acids
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring with a cyclohexylamino substituent and an ethyl ester group. This structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
Propriétés
Formule moléculaire |
C14H26ClNO2 |
|---|---|
Poids moléculaire |
275.81 g/mol |
Nom IUPAC |
ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)14(9-6-10-14)11-15-12-7-4-3-5-8-12;/h12,15H,2-11H2,1H3;1H |
Clé InChI |
CZVQIXSBFPISCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)CNC2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


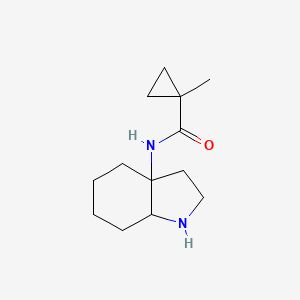
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
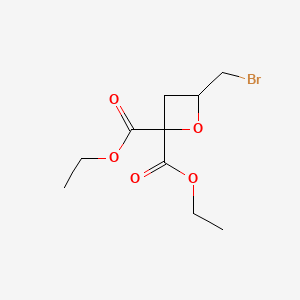
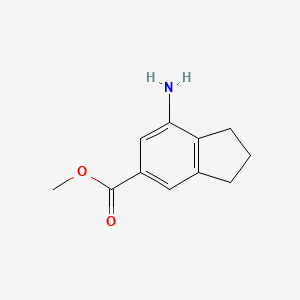
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
